Home > Products > Screening Compounds P104351 > 6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid - 1415560-64-3

6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid

Catalog Number: EVT-253290
CAS Number: 1415560-64-3
Molecular Formula: C29H27F3N4O7S
Molecular Weight: 632.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK256066 is a selective PDE4B(equal affinity to isoforms A-D) inhibitor with IC50 of 3.2 pM, >380,000-fold selectivity versus PDE1/2/3/5/6 and >2500-fold selectivity against PDE4B versus PDE7.IC50 value: 3.2 pM [1]Target: PDE4Bin vitro: GSK256066 is a slow and tight binding inhibitor of PDE4B with apparent IC50 of 3.2 pM. GSK256066 is an extremely potent inhibitor of LPS-stimulated TNFα production in PBMCs with pIC50 of 11.0 and IC50 of 10 pM and human whole-blood cultures with pIC50 of 9.90 and IC50 of 126 pM. GSK256066 is highly selective for PDE4 (>3.8 × 105-fold versus PDE1, PDE2, PDE3, PDE5, and PDE6 and >2.5 × 103-fold against PDE7). GSK256066 inhibits PDE4 isoforms A-D with equal affinity [1].in vivo: GSK256066 inhibits the LPS-induced pulmonary neutrophilia with an ED50 of 1.1 μg/kg, achieving maximal inhibition of 72% at 30 μg/kg when given in the aqueous suspension. GSK256066 inhibits the LPS-induced pulmonary neutrophilia with ED50 of 2.9 μg/kg, achieving maximal inhibition of 62% when given in the dry powder formulation. GSK256066 shows a moderate plasma clearance of 39 ml/min/kg, a moderate volume of distribution of 0.8 L/kg, and a relatively short half-life of 1.1 hour in the male CD rat [1]. GSK256066 sustains at a high lung concentration of 2.6 μg/g after intra-tracheal administration as an aqueous suspension at a dose of 30 μg/kg in rats [2]. GSK256066 (10 μg/kg) is administered intratracheally at different times (2, 6, 12, 18, 24, and 36 hours) before LPS administration, inhibiting LPS-Induced Pulmonary Neutrophilia in rat lipopolysaccharide (LPS)-induced models of acute pulmonary inflammation. GSK256066 (0.3–100 μg/kg) inhibits LPS-induced increases in exhaled nitric oxide with ED50 of 35 μg/kg in rat. GSK256066 (10 μg/kg) is administered half a hour before OVA administration in rat, inhibiting OVA-induced pulmonary eosinophilia with ED50 of 0.4 μg/kg. GSK256066 administered intratracheally as a dry powder blended in respiratory-grade lactose at doses of 3 to 100 μg/kg 2 hours before inhaled LPS challenge in ferrets, inhibiting LPS-induced pulmonary neutrophilia with ED50 of 18 μg/kg without inducing emetic episodes [3].
Overview

The compound 6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid is a complex organic molecule with potential applications in medicinal chemistry, particularly as a pharmaceutical agent. Its structure suggests that it may have biological activity, possibly as an enzyme inhibitor or therapeutic agent.

Source

This compound is referenced in several patent documents, indicating its relevance in drug development and synthesis. Notably, it appears in the patent WO2013139712A1, which outlines various chemical compounds and their potential applications in pharmaceuticals .

Classification

The compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of various functional groups such as sulfonyl, carbamoyl, and methoxyanilino suggests that it may interact with biological targets in unique ways.

Synthesis Analysis

Methods

The synthesis of 6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide typically involves multi-step organic reactions. Key steps may include:

  1. Formation of the Quinoline Core: The quinoline structure can be synthesized through cyclization reactions involving appropriate precursors.
  2. Sulfonylation: Introduction of the sulfonyl group can be achieved using sulfonyl chlorides or sulfonic acids in the presence of bases.
  3. Carbamoylation: The dimethylcarbamoyl group can be introduced via reaction with isocyanates or carbamoyl chlorides.
  4. Methoxyanilino Substitution: This step typically involves nucleophilic substitution reactions where a methoxy-substituted aniline reacts with an activated quinoline derivative.

Technical Details

The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and purity of the reactions.

Molecular Structure Analysis

Structure

The molecular structure of 6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide can be depicted as follows:

  • Core Structure: A quinoline ring system substituted at specific positions with various functional groups.
  • Functional Groups:
    • Dimethylcarbamoyl group
    • Sulfonyl group
    • Methoxyanilino group
    • Methyl group at position 8
    • Carboxamide functionality

Data

The molecular formula can be deduced based on the components described above, leading to a complex arrangement that contributes to its biological activity.

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions including:

  1. Hydrolysis: The carboxamide group can hydrolyze under acidic or basic conditions.
  2. Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic attack by amines or alcohols.
  3. Oxidation/Reduction: Depending on the substituents present, certain groups may be oxidized or reduced.

Technical Details

Understanding these reactions is crucial for predicting the stability and reactivity of the compound under physiological conditions. Reaction kinetics and mechanisms can be studied using spectroscopic methods.

Mechanism of Action

Process

The mechanism of action for this compound is likely related to its ability to inhibit specific enzymes or receptors involved in disease pathways. For example, compounds with similar structures have been shown to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides within cells.

Data

Research indicates that quinoline derivatives often interact with biological targets through hydrogen bonding and π-π stacking interactions due to their aromatic nature . This could enhance their efficacy as therapeutic agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Solubility may vary depending on the solvent; polar solvents may enhance solubility due to the presence of polar functional groups.

Chemical Properties

  • Stability: Stability under various pH conditions should be assessed; compounds with amide functionalities are generally stable but can hydrolyze.
  • Reactivity: The presence of reactive functional groups suggests potential for further chemical modifications.

Relevant data from studies indicate that similar compounds exhibit good stability and solubility profiles conducive for pharmaceutical applications .

Applications

Scientific Uses

The primary applications of 6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid include:

  1. Pharmaceutical Development: As a potential therapeutic agent targeting specific diseases such as chronic obstructive pulmonary disease (COPD) or inflammatory conditions due to its enzyme inhibition properties.
  2. Biochemical Research: Used in studies aimed at understanding enzyme mechanisms and cellular signaling pathways.
  3. Drug Design: Serves as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.
Introduction to the Compound and Its Pharmacological Significance

Chemical Identity and Nomenclature

The compound 6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid is a multifunctional small molecule featuring a quinoline core scaffold. Its systematic name reflects three key substructures:

  • Quinoline nucleus: 8-methylquinoline-3-carboxamide provides the central heterocyclic framework.
  • Sulfonamide linker: 6-[3-(dimethylcarbamoyl)phenyl]sulfonyl anchors a tertiary amide-functionalized benzene ring.
  • Aniline substituent: 4-(3-methoxyanilino) attaches a methoxy-modified phenylamine group.The 2,2,2-trifluoroacetic acid (TFA) component denotes a salt/counterion formulation commonly used to enhance solubility and crystallinity.

Table 1: Nomenclature Breakdown

ComponentStructural RoleChemical Group
8-Methylquinoline-3-carboxamideCore scaffoldNitrogen-containing heterocycle
6-[3-(Dimethylcarbamoyl)phenyl]sulfonylSide chain 1Sulfonyl bridge + tertiary amide
4-(3-Methoxyanilino)Side chain 2Methoxy-aniline
2,2,2-Trifluoroacetic acidCounterionAcidic stabilizer

Historical Context in PDE4 Inhibitor Development

This quinoline derivative emerges from iterative efforts to overcome limitations of early PDE4 inhibitors:

  • 1st-generation inhibitors (e.g., rolipram) exhibited potent anti-inflammatory effects but caused severe nausea/vomiting due to non-selective PDE4D inhibition in the brainstem [1] [3].
  • 2nd-generation agents (apremilast, roflumilast) improved tolerability via subtype selectivity, yet their broad activity still triggered gastrointestinal adverse effects [1] [5].
  • Current optimization strategies focus on subtype-selective inhibition (PDE4B over PDE4D) and peripheral restriction to minimize CNS side effects. This quinoline derivative incorporates structural features (bulky sulfonyl-carboxamide groups, polar TFA counterion) designed to limit blood-brain barrier penetration while enhancing PDE4B affinity [6] [8].

Structural Classification: Quinoline Derivatives and Sulfonyl-Carboxamide Hybrids

The compound belongs to two intersecting structural classes with proven relevance in PDE4 inhibition:

Quinoline Derivatives

Quinolines are privileged scaffolds in PDE inhibitor design due to:

  • Planar aromatic structure enabling π-stacking in the catalytic pocket.
  • Nitrogen atom coordinating conserved metal ions (Zn²⁺/Mg²⁺) in PDE4's active site [6] [8].
  • C3-carboxamide group forming hydrogen bonds with glutamine/tyrosine residues (e.g., Gln369 in PDE4B) [8].

Sulfonyl-Carboxamide Hybrids

The 6-sulfonyl linkage and 3-carboxamide group synergize to enhance potency and selectivity:

  • Sulfonyl bridge: Connects the quinoline core to a hydrophobic dimethylcarbamoylphenyl group, filling the "P-pocket" of PDE4B (a subpocket influencing subtype selectivity) [6].
  • Carboxamide groups: At both C3 of quinoline and the terminal phenyl ring, provide hydrogen-bonding anchors critical for high-affinity binding.
  • Methoxy-aniline at C4: Occupies the solvent-exposed region, reducing off-target effects via steric exclusion from non-PDE4 enzymes [8].

Table 2: Key Structural Features and Their Pharmacological Roles

Structural ElementTarget InteractionFunctional Impact
Quinoline C3-carboxamideH-bonds with PDE4 Gln369/Tyr329Anchors core to catalytic site
6-Sulfonyl linkageBinds hydrophobic cleft near PDE4B P-pocketEnhances subtype selectivity
3-Methoxyanilino at C4Extends into solvent-accessible regionReduces CNS penetration
DimethylcarbamoylphenylFills PDE4-specific hydrophobic pocketImproves binding affinity
TFA counterionIonic stabilizationEnhances crystallinity/solubility

The hybrid design leverages synergistic interactions to optimize PDE4B inhibition while mitigating historical liabilities of PDE4 inhibitors [6] [8].

Properties

CAS Number

1415560-64-3

Product Name

6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid

IUPAC Name

6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C29H27F3N4O7S

Molecular Weight

632.6 g/mol

InChI

InChI=1S/C27H26N4O5S.C2HF3O2/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4;3-2(4,5)1(6)7/h5-15H,1-4H3,(H2,28,32)(H,29,30);(H,6,7)

InChI Key

PTTKEASHQDSBJR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C.C(=O)(C(F)(F)F)O

Synonyms

6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.